molecular formula C4H10Cl2CrO4 B12071635 dichlorochromium;2-methylprop-2-enoic acid;dihydrate

dichlorochromium;2-methylprop-2-enoic acid;dihydrate

Cat. No.: B12071635
M. Wt: 245.02 g/mol
InChI Key: LXYFEJWVJFEWNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorochromium;2-methylprop-2-enoic acid;dihydrate is a coordination compound that combines dichlorochromium with 2-methylprop-2-enoic acid and water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorochromium;2-methylprop-2-enoic acid;dihydrate typically involves the reaction of chromium chloride with 2-methylprop-2-enoic acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

[ \text{CrCl}_2 + \text{C}_4\text{H}_6\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{[Cr(C}_4\text{H}_6\text{O}_2)_2(\text{H}_2\text{O})_2]\text{Cl}_2 ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Dichlorochromium;2-methylprop-2-enoic acid;dihydrate can undergo various chemical reactions, including:

    Oxidation: The chromium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

Dichlorochromium;2-methylprop-2-enoic acid;dihydrate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other chromium complexes.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

    Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of dichlorochromium;2-methylprop-2-enoic acid;dihydrate involves its interaction with molecular targets through coordination chemistry. The chromium center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Chromium(III) acetate: Another coordination compound with chromium and carboxylate ligands.

    Chromium(III) chloride: A simpler chromium compound used in various chemical reactions.

    Chromium(III) sulfate: Commonly used in tanning and other industrial processes.

Uniqueness

Dichlorochromium;2-methylprop-2-enoic acid;dihydrate is unique due to the presence of 2-methylprop-2-enoic acid as a ligand, which imparts specific chemical properties and reactivity. This compound’s coordination environment and hydration state also contribute to its distinct characteristics compared to other chromium complexes.

Properties

IUPAC Name

dichlorochromium;2-methylprop-2-enoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYFEJWVJFEWNX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.O.O.Cl[Cr]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2CrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.